Cas no 24103-02-4 (2-ethyl-1-propyl-1H-1,3-benzodiazole)

2-Ethyl-1-propyl-1H-1,3-benzodiazole is a benzodiazole derivative characterized by its ethyl and propyl substituents at the 2- and 1-positions, respectively. This heterocyclic compound exhibits notable stability and potential utility in organic synthesis, particularly as a building block for more complex nitrogen-containing structures. Its molecular framework lends itself to applications in coordination chemistry, where it may serve as a ligand due to the electron-donating properties of the diazole ring. The compound's structural features, including its alkyl side chains, enhance solubility in nonpolar solvents, facilitating its use in hydrophobic environments. Careful handling is advised due to its sensitivity to strong oxidizing agents.
2-ethyl-1-propyl-1H-1,3-benzodiazole structure
24103-02-4 structure
Product Name:2-ethyl-1-propyl-1H-1,3-benzodiazole
CAS No:24103-02-4
MF:C12H16N2
MW:188.268842697144
CID:851113
Update Time:2026-04-29

2-ethyl-1-propyl-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole,2-ethyl-1-propyl-(9CI)
    • 1-Propyl-2-ethyl-1H-benzoimidazole
    • 2-Ethyl-1-propyl-1H-benzimidazole
    • 1,3-diphenylhexane
    • 1-n-Propyl-1,3-diphenyl-propan
    • 1-n-propyl-2-ethylbenzimidazole
    • 1-Propyl-2-aethyl-benzimidazol
    • 2-Aethyl-1-propyl-1H-benzimidazol
    • 2-ethyl-1-propyl-1H-benzo[d]imidazole
    • AGN-PC-002U1I
    • Benzene, 1,1'-(1-propyl-1,3-propanediyl)bis-
    • CTK2H1239
    • 2-ethyl-1-propyl-1H-1,3-benzodiazole

2-ethyl-1-propyl-1H-1,3-benzodiazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F0414-0017-2μmol
2-ethyl-1-propyl-1H-1,3-benzodiazole
24103-02-4 90%+
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$57.0 2023-05-17
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F0414-0017-5μmol
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F0414-0017-1mg
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F0414-0017-3mg
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F0414-0017-4mg
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$66.0 2023-05-17
Life Chemicals
F0414-0017-5mg
2-ethyl-1-propyl-1H-1,3-benzodiazole
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$69.0 2023-05-17
Life Chemicals
F0414-0017-10mg
2-ethyl-1-propyl-1H-1,3-benzodiazole
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Additional information on 2-ethyl-1-propyl-1H-1,3-benzodiazole

Introduction to 2-ethyl-1-propyl-1H-1,3-benzodiazole (CAS No. 24103-02-4) in Modern Chemical Research

2-ethyl-1-propyl-1H-1,3-benzodiazole, identified by the Chemical Abstracts Service Number (CAS No.) 24103-02-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzodiazole class, a well-documented family of molecules known for their diverse pharmacological properties. The structural motif of 2-ethyl-1-propyl-1H-1,3-benzodiazole incorporates ethyl and propyl substituents, which contribute to its unique chemical profile and potential biological activities. The benzodiazole core is renowned for its role in modulating the gamma-aminobutyric acid (GABA) receptor system, making it a cornerstone in the development of anxiolytics, sedatives, and anticonvulsants.

The synthesis and characterization of 2-ethyl-1-propyl-1H-1,3-benzodiazole have been subjects of extensive research due to its structural versatility and functional potential. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes for this compound. For instance, modern catalytic techniques and optimized reaction conditions have improved yield and purity, facilitating further exploration of its pharmacological applications. The introduction of electron-withdrawing or electron-donating groups at strategic positions within the benzodiazole ring can significantly alter its biological activity, making it a valuable scaffold for drug discovery.

In the realm of medicinal chemistry, 2-ethyl-1-propyl-1H-1,3-benzodiazole has been investigated for its potential therapeutic effects beyond traditional benzodiazole applications. Studies have suggested that modifications to the benzodiazole core can lead to compounds with enhanced selectivity and reduced side effects. For example, research has explored derivatives that exhibit potent anxiolytic properties while minimizing Sedative Hypnotic Syndrome (SHS) risks. The propyl group at the 1-position may contribute to increased lipophilicity, which could enhance blood-brain barrier penetration—a critical factor for central nervous system (CNS) drugs.

The pharmacokinetic profile of 2-ethyl-1-propyl-1H-1,3-benzodiazole is another area of active investigation. Understanding how this compound is metabolized and eliminated in vivo is essential for optimizing its clinical use. Advances in metabolomics have provided insights into the pathways by which this molecule is processed by the body. For instance, studies indicate that it undergoes biotransformation via cytochrome P450 enzymes, leading to specific metabolites that may influence its overall efficacy and safety profile. This knowledge is crucial for designing next-generation benzodiazole derivatives with improved pharmacokinetic properties.

Recent preclinical studies have highlighted the potential of 2-ethyl-1-propyl-1H-1,3-benzodiazole as a candidate for treating neurological disorders beyond anxiety and insomnia. Research has demonstrated its ability to modulate neuronal excitability through interactions with GABAergic receptors. Additionally, there is growing interest in exploring its role in neuroprotection against oxidative stress—a mechanism implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's. The ethyl group at the 2-position may play a key role in these interactions by influencing receptor binding affinity and duration.

The development of novel analytical techniques has further enhanced our ability to study 2-ethyl-1-propyl-1H-1,3-benzodiazole's properties. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to confirm molecular structure and monitor purity during synthesis. These tools have enabled researchers to identify impurities or degradation products that could affect therapeutic outcomes. Moreover, computational modeling techniques such as molecular dynamics simulations have been used to predict how this compound interacts with biological targets at an atomic level.

The regulatory landscape surrounding benzodiazol derivatives like 2-ethyl-1-propyl-1H-1,3-benzodiazole continues to evolve as new findings emerge from clinical trials and basic research. Regulatory agencies require comprehensive data on safety profiles before approving new drugs based on these scaffolds. However, ongoing studies aim to address concerns about dependency liability while maintaining efficacy through structural modifications that enhance receptor selectivity or reduce metabolic conversion into active or toxic intermediates.

In conclusion,2-electilpropylethylbenzodiazele(CAS No,24l03--02--4) represents an intriguing subject of study within chemical biology due ta i ts structural features potential therapeutic utility Its investigation not only advances our understanding o f benzodiaze le pharmacology but also paves way fo r innovative approaches toward treating CNS disorders Its continued exploration holds promise fo r future medical breakthroughs thanks interdisciplinar y efforts between chemists biologists clinicians

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